
2,4,5-Trimethoxyhydrocinnamic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethoxyhydrocinnamic acid methyl ester is a natural product found in Cordia alliodora with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
2,4,5-Trimethoxyhydrocinnamic acid methyl ester is involved in the synthesis of various chemical compounds. For instance, it plays a role in the rapid lactonization process to form hydrocoumarin, which is a significant reaction in chemical biology and related fields (Levine & Raines, 2012). Another study highlighted the microwave-assisted rapid synthesis of methyl 2,4,5-trimethoxyphenylpropionate, a metabolite of Cordia alliodora, which demonstrates its utility in efficient and quick chemical synthesis processes (Sinha et al., 2003).
Biological Activities and Drug Discovery
Research on 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, closely related to 2,4,5-Trimethoxyhydrocinnamic acid methyl ester, reveals their potential as therapeutic agents with a wide range of medicinal properties such as antitumor, antiviral, and anti-inflammatory activities (Zhao et al., 2019). This suggests that derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester might also possess significant biological activities useful in drug discovery.
Photoreactive Materials
Some studies have focused on the photoreactivity of compounds derived from cinnamic acid. For instance, 4-methoxycinnamic acid-3'-methylbutyl ester underwent UV irradiation to form cycloaddition products, indicating the potential use of these derivatives in photoreactive materials (Schrader et al., 1994). Similarly, poly(ester-imide)s derived from aminocinnamic acid and other components have shown photoreactive properties, which could be relevant for the derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester (Kricheldorf et al., 1995).
Antioxidant and Antimicrobial Activities
Polyhydroxycinnamic acid esters, which may include derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester, have been synthesized and evaluated for their antioxidant and antimicrobial activities. The research found that some of these esters exhibit significant antioxidant and antibacterial activities (Venkateswarlu et al., 2006). Moreover, derivatives of hydroxycinnamic acids have been shown to protect PC12 cells against oxidative stress, highlighting their potential in neuroprotection and antioxidant therapy (Garrido et al., 2012).
Eigenschaften
Produktname |
2,4,5-Trimethoxyhydrocinnamic acid methyl ester |
|---|---|
Molekularformel |
C13H18O5 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
methyl 3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O5/c1-15-10-8-12(17-3)11(16-2)7-9(10)5-6-13(14)18-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
SULPGCHHOCMNSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCC(=O)OC)OC)OC |
Synonyme |
methyl 3-(2,4,5-trimethoxyphenyl)propionate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



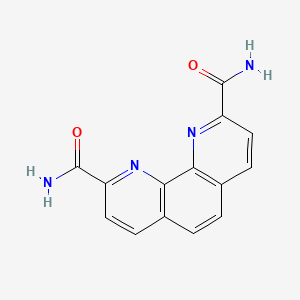
![(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246274.png)
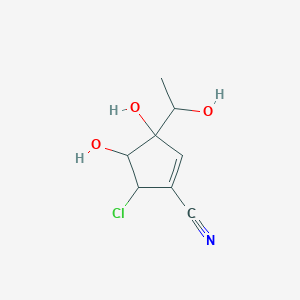
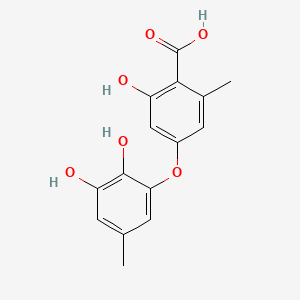
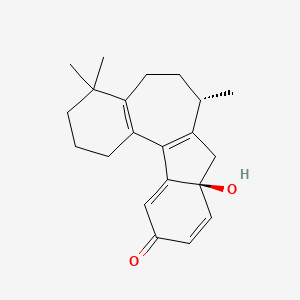
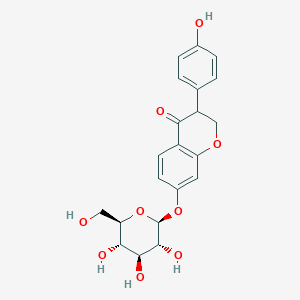
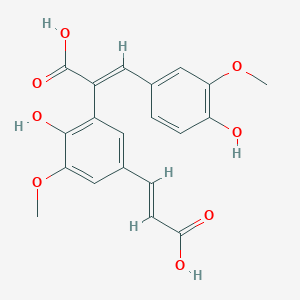
![(5R,6S,7R,9R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1246286.png)
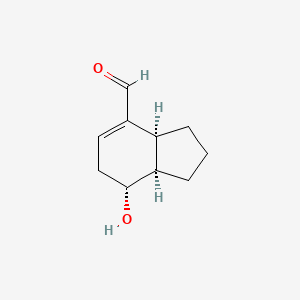
![bis[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] (E)-but-2-enedioate](/img/structure/B1246288.png)
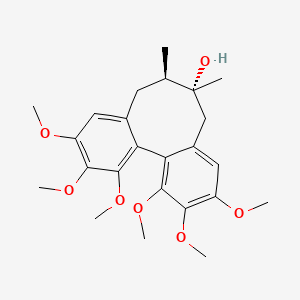
![(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione](/img/structure/B1246291.png)
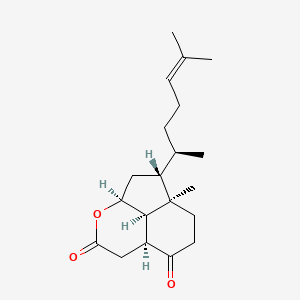
![Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-](/img/structure/B1246296.png)